![molecular formula C20H32FNOSi B037724 pFHHSiD CAS No. 116679-83-5](/img/structure/B37724.png)
pFHHSiD
描述
对氟六氢硅二苯醇,通常称为p-F-HHSiD,是一种合成的化学化合物,其分子式为C20H32FNOSi。 它以其对毒蕈碱受体的选择性拮抗特性而闻名,特别是M3亚型 .
科学研究应用
Pharmacological Research
pFHHSiD serves as a critical tool in studying the functions of muscarinic receptors, particularly in understanding their roles in physiological processes. As a competitive antagonist, it prevents acetylcholine from binding to mAChRs, thereby inhibiting downstream signaling pathways associated with these receptors. This mechanism has been utilized to explore various biological systems, including:
- Olfactory Sensory Neurons : Research indicates that this compound effectively attenuates odor-mediated responses by blocking M3 muscarinic receptors, suggesting its potential role in modulating sensory signaling pathways .
- Cancer Research : In studies focused on colon cancer, overexpression of M3 muscarinic receptors has been linked to increased cell proliferation. This compound's antagonistic effects on these receptors may provide insights into therapeutic strategies targeting cholinergic signaling in cancer .
Therapeutic Potential
The selective action of this compound on the M3 receptor subtype opens avenues for therapeutic applications, particularly in conditions characterized by excessive cholinergic activity. Some notable areas include:
- Respiratory Disorders : Given its ability to inhibit acetylcholine-induced contractions in smooth muscle tissues, this compound could be explored for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where cholinergic overactivity is prevalent.
- Neurological Disorders : The modulation of cholinergic signaling is crucial in various neurological conditions. Studies have suggested that this compound could help understand and potentially mitigate symptoms related to disorders like Alzheimer's disease, where cholinergic dysfunction plays a significant role .
Interaction Studies
Interaction studies involving this compound have focused on its binding characteristics and functional effects on muscarinic receptors. For instance, it has been shown to enhance the antagonistic effects when combined with other muscarinic antagonists like pirenzepine, indicating potential for combination therapies .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study conducted by Li et al. (2006) demonstrated that this compound effectively reduced odorant signaling in olfactory sensory neurons, highlighting its role as a selective M3 antagonist .
- Research involving human colon cancer cells showed that M3R signaling significantly contributes to cell proliferation, suggesting that inhibiting this pathway with this compound could be beneficial in cancer treatment .
- Functional studies have illustrated how this compound interacts with other muscarinic antagonists and affects intracellular calcium responses in various cell types, providing insights into its pharmacodynamics .
作用机制
对氟六氢硅二苯醇通过选择性结合毒蕈碱受体,特别是M3亚型来发挥作用。这种结合抑制乙酰胆碱(一种神经递质)的作用,从而调节各种生理过程。 该化合物对M3受体的选择性使其成为研究受体功能和开发靶向疗法的宝贵工具 .
准备方法
合成路线和反应条件
对氟六氢硅二苯醇的合成涉及在受控条件下使环己基(4-氟苯基)[3-(1-哌啶基)丙基]硅醇与合适的试剂反应。 制备通常需要使用溶剂和催化剂来促进反应 .
工业生产方法
对氟六氢硅二苯醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高收率和纯度。 这可能包括使用先进的技术,例如连续流动反应器和自动化系统,以保持一致性和效率 .
化学反应分析
反应类型
对氟六氢硅二苯醇会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化物。
还原: 还原反应可以将该化合物转化为不同的还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原剂如氢化铝锂和硼氢化钠经常使用。
取代: 卤化剂和亲核试剂通常用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化物,而取代反应会产生各种氟化衍生物 .
相似化合物的比较
类似化合物
六氢硅二苯醇(HHSiD): 对氟六氢硅二苯醇的母体化合物,以其毒蕈碱受体拮抗特性而闻名。
4-二苯乙酰氧基-N-甲基哌啶甲基碘化物(4-DAMP): 另一种具有类似特性的毒蕈碱受体拮抗剂.
独特性
对氟六氢硅二苯醇因其对M3毒蕈碱受体的高度选择性而独一无二,这使其区别于其他类似化合物。 这种选择性使其在专注于M3受体功能和相关治疗应用的研究中特别有用 .
生物活性
p-Fluorohexahydrosila-difenidol (pFHHSiD) is a synthetic compound recognized for its selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.
This compound features a unique structure characterized by a p-fluorophenyl group and a hexahydrosilane moiety. As a competitive antagonist, it binds to mAChRs, preventing acetylcholine from activating these receptors. This action inhibits downstream signaling pathways associated with various physiological responses mediated by mAChRs, particularly in the context of cholinergic signaling.
Binding Affinity and Selectivity
The binding affinity of this compound for the M3 receptor subtype has been quantitatively assessed. The reported values range from 7.8 to 7.9, indicating a strong affinity for this receptor compared to others in the muscarinic family. This selectivity is significant for therapeutic applications where modulation of M3 receptor activity is desired without affecting other muscarinic subtypes.
1. Inhibition of Olfactory Responses
A pivotal study by Li et al. (2006) demonstrated that this compound effectively attenuates odor-mediated responses in olfactory sensory neurons (OSNs) by blocking M3 muscarinic receptors. This suggests that this compound may play a role in modulating sensory signaling pathways.
2. Effects on Colon Cancer Cells
Research has shown that this compound can inhibit the proliferation of human colon cancer cells (H508) that express high levels of M3 receptors. Both this compound and atropine, a non-selective antagonist, were found to significantly reduce cell proliferation induced by acetylcholine . This highlights its potential as a therapeutic agent in cancer treatment where M3 receptor signaling is implicated.
3. Pulmonary Function Studies
In studies involving human pulmonary arteries, this compound was shown to affect acetylcholine-induced contractions and relaxations. It demonstrated significant antagonistic effects when evaluated alongside other antagonists like pirenzepine . The ability to modulate these responses suggests potential applications in respiratory therapies.
Comparative Analysis with Other Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Darifenacin | Selective M3 antagonist | Higher selectivity for M3 compared to other subtypes |
Hexahydro-sila-difenidol | Analogous structure without fluorine | Broader receptor activity |
Atropine | Non-selective muscarinic antagonist | Historical use in various clinical settings |
This compound stands out due to its high selectivity for the M3 receptor subtype, allowing for targeted therapeutic applications that minimize side effects associated with broader-acting compounds.
Conclusion and Future Directions
The biological activity of this compound as a selective M3 muscarinic antagonist presents promising avenues for research and clinical application. Its ability to modulate cholinergic signaling pathways may have implications in treating conditions such as cancer and respiratory disorders. Further studies are warranted to explore its efficacy and safety profiles in various therapeutic contexts.
属性
IUPAC Name |
cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922113 | |
Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116679-83-5 | |
Record name | 4-Fluorohexahydrosiladifenidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of p-F-HHSiD?
A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.
Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?
A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]
Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?
A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:
- Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]
- Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []
- Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]
Q4: What is the molecular formula and weight of p-F-HHSiD?
A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.
Q5: Is there any spectroscopic data available for p-F-HHSiD?
A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.
Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?
A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []
Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?
A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []
Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?
A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。